zeta-Carotene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

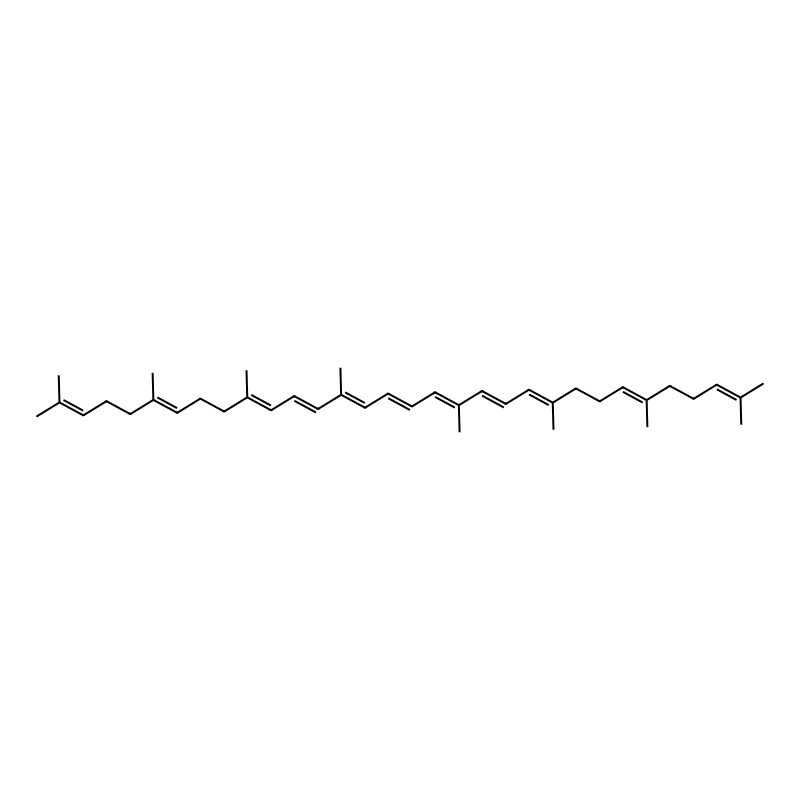

zeta-Carotene (CAS 13587-06-9) is an acyclic C40 tetraterpene and a pivotal intermediate in the carotenoid biosynthesis pathway of plants and cyanobacteria [1]. Unlike the highly conjugated, deeply pigmented downstream end-products such as beta-carotene and lycopene, zeta-carotene possesses only seven conjugated double bonds (N=7), rendering it pale yellow with distinct photophysical and chemical properties [2]. In laboratory and industrial procurement, it is primarily sourced as an analytical reference standard for high-performance liquid chromatography (HPLC) and as a specific enzymatic substrate for in vitro desaturase assays [1]. Its unique position in the pathway makes it an indispensable baseline material for researchers profiling mutant plant phenotypes, engineering light-harvesting complexes, or developing targeted bleaching herbicides [3].

Research Fit

Key intermediate between phytofluene and neurosporene; supports metabolic engineering and enzyme inhibition studies.

Distinct UV-Vis absorption profile supports analytical differentiation from more common carotenoids in complex extracts.

Included in patented compositional blends for skin barrier endpoint studies; supports dermal formulation development.

References

- [1] Proctor MS, et al. "Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803." Microorganisms 10, no. 9 (2022): 1730.

- [2] Li F, et al. "Maize Y9 Encodes a Product Essential for 15-cis-zeta-Carotene Isomerization." Plant Physiology 144, no. 2 (2007): 1181-1189.

- [3] Kuznetsova V, et al. "The Impact of Carotenoid Energy Levels on the Exciton Dynamics and Singlet-Triplet Annihilation in the Bacterial Light-Harvesting 2 Complexes." bioRxiv (2024).

Buyers cannot substitute zeta-carotene with cheaper, widely available carotenoids like beta-carotene or lycopene due to strict enzymatic and photophysical non-interchangeability [1]. In biosynthetic pathway studies, downstream products cannot be reverse-metabolized; zeta-carotene is the absolute required substrate for zeta-carotene desaturase (ZDS) and isomerase (Z-ISO) [2]. Furthermore, in photophysical engineering, substituting zeta-carotene with longer-chain carotenoids (N≥9) completely alters the energy transfer dynamics. Because zeta-carotene falls below the conjugation threshold required to quench bacteriochlorophyll triplet states, it serves as a mandatory non-quenching structural control in light-harvesting complex assays—a baseline function that lycopene or beta-carotene fundamentally cannot perform [3].

Substitution Risk

β-Carotene or lycopene cannot replicate zeta-carotene's distinct UV-Vis maxima; spectral identification workflows may fail with substitutes.

Phytofluene and lycopene exhibit significantly different singlet oxygen quenching rates; photochemical endpoint interpretation may shift.

Only zeta-carotene accumulation indicates ZDS enzyme activity; alternative carotenoids may not reflect the same metabolic node.

References

- [1] Matthews PD, et al. "Maize phytoene desaturase and zeta-carotene desaturase catalyze a poly-Z desaturation pathway." Journal of Experimental Botany 54, no. 391 (2003): 2215-2230.

- [2] Proctor MS, et al. "Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803." Microorganisms 10, no. 9 (2022): 1730.

- [3] Kuznetsova V, et al. "The Impact of Carotenoid Energy Levels on the Exciton Dynamics and Singlet-Triplet Annihilation in the Bacterial Light-Harvesting 2 Complexes." bioRxiv (2024).

Enzymatic Substrate Specificity: ZDS/Z-ISO Assays

zeta-Carotene is uniquely required as the specific substrate for in vitro assays measuring zeta-carotene desaturase (ZDS) activity, which catalyzes its conversion to neurosporene and lycopene [1]. Downstream carotenoids like beta-carotene are enzymatically inert in this context and cannot be reverse-metabolized.

| Evidence Dimension | Substrate viability for Zeta-Carotene Desaturase (ZDS) |

| Target Compound Data | zeta-Carotene: Active substrate for desaturation |

| Comparator Or Baseline | beta-Carotene / Lycopene: 0% activity (inert) |

| Quantified Difference | Absolute requirement (binary active/inactive distinction) |

| Conditions | In vitro enzymatic assays using expressed ZDS |

Buyers studying carotenoid biosynthesis pathways or herbicide targets must procure the exact intermediate substrate, as downstream analogs cannot substitute.

Photoprotection Threshold: Triplet-Triplet Energy Transfer Baseline

In engineered bacterial Light-Harvesting 2 (LH2) complexes, zeta-carotene (N=7 conjugated double bonds) fails to quench bacteriochlorophyll triplet states, leading to >50% degradation of the complex under 800 nm excitation [1]. In contrast, comparators like neurosporene (N=9) or lycopene (N=11) successfully quench these states. This establishes zeta-carotene as the critical non-quenching baseline for defining the N≥9 conjugation threshold required for photoprotection.

| Evidence Dimension | Bacteriochlorophyll (BChl) triplet state quenching and complex stability |

| Target Compound Data | zeta-Carotene (N=7): Fails to quench, >50% LH2 complex absorbance loss |

| Comparator Or Baseline | Neurosporene (N=9) / Lycopene (N=11): Complete quenching, stable complex |

| Quantified Difference | Absolute loss of photoprotective quenching capability below N=9 threshold |

| Conditions | Isolated bacterial LH2 complexes under 800 nm excitation |

Essential for researchers engineering artificial photosynthetic systems who require a structurally compatible but non-quenching baseline pigment to isolate triplet-triplet annihilation dynamics.

Chromatographic Resolution: Stationary Phase Selectivity

Accurate quantification of zeta-carotene in biological matrices requires C30 (triacontyl) HPLC stationary phases to achieve baseline resolution from co-eluting isomers such as 9-cis-beta-carotene [1]. Standard C18 columns lack the necessary shape selectivity to differentiate the subtle structural differences of the acyclic N=7 chain from cyclic analogs.

| Evidence Dimension | Chromatographic baseline resolution |

| Target Compound Data | Resolved on C30 stationary phase (methanol/MTBE gradient) |

| Comparator Or Baseline | Standard C18 stationary phase |

| Quantified Difference | Baseline resolution (C30) vs. Co-elution (C18) |

| Conditions | Reverse-phase HPLC of complex biological extracts |

Dictates analytical column procurement and method development protocols for accurate quantification of pathway intermediates.

Spectroscopic Differentiation: UV-Vis Absorption Maxima

zeta-Carotene exhibits a distinct absorption maximum (λmax) at approximately 400 nm (with fine structure peaks at 379, 400, and 426 nm in petroleum ether) [1]. This represents a ~100 nm blue-shift compared to the downstream product lycopene (λmax ~505 nm) and a ~114 nm red-shift compared to the upstream precursor phytoene (λmax ~286 nm).

| Evidence Dimension | UV-Vis Absorption Maximum (λmax) |

| Target Compound Data | zeta-Carotene: ~400 nm |

| Comparator Or Baseline | Lycopene: ~505 nm; Phytoene: ~286 nm |

| Quantified Difference | ~100 nm blue-shift vs lycopene; ~114 nm red-shift vs phytoene |

| Conditions | Spectrophotometric analysis in organic solvents (e.g., petroleum ether/hexane) |

Allows unambiguous optical tracking of pathway progression without overlapping signals from precursors or end-products, simplifying assay readouts.

In Vitro ZDS Enzyme Kinetics and Inhibitor Screening

Procurement of pure zeta-carotene is required to establish baseline zeta-carotene desaturase (ZDS) activity. It is the mandatory substrate used to screen for novel bleaching herbicides that target this specific desaturation step in agricultural research [1].

Baseline Controls in Artificial Photosynthesis and Photophysics

Due to its N=7 conjugation length, zeta-carotene is used as a structurally integrated but non-quenching pigment in engineered light-harvesting complexes. This allows researchers to isolate and study triplet-triplet annihilation and exciton dynamics without the photoprotective interference seen in longer-chain carotenoids [2].

Analytical Method Development for Carotenoid Profiling

Utilized as an absolute retention time and spectral standard for C30 HPLC method validation. This ensures accurate quantification of pathway intermediates in agricultural mutants and complex biological matrices where standard C18 columns fail to resolve acyclic from cyclic isomers [3].

Application Fit

References

- [1] Matthews PD, et al. "Maize phytoene desaturase and zeta-carotene desaturase catalyze a poly-Z desaturation pathway." Journal of Experimental Botany 54, no. 391 (2003): 2215-2230.

- [2] Kuznetsova V, et al. "The Impact of Carotenoid Energy Levels on the Exciton Dynamics and Singlet-Triplet Annihilation in the Bacterial Light-Harvesting 2 Complexes." bioRxiv (2024).

- [3] Bohn T. "Determinants and Determination of Carotenoid Bioavailability from Infant Food Formulas and Adult Nutritionals." Journal of AOAC International 102, no. 4 (2019).

Physical Description

XLogP3

Melting Point

Wikipedia

Zeta-carotene

Use Classification

Explore Compound Types